molecular formula C9H11BrOS B13878339 (+/-)-4-Methanesulfinylphenethyl bromide

(+/-)-4-Methanesulfinylphenethyl bromide

Cat. No.: B13878339
M. Wt: 247.15 g/mol
InChI Key: KADKUKQFTFTEHS-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-methylsulfinylbenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and a methylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-4-methylsulfinylbenzene typically involves the electrophilic aromatic substitution of benzene derivatives. The process begins with the bromination of ethylbenzene to introduce the bromoethyl group. This is followed by the oxidation of the methyl group to form the methylsulfinyl group. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired substitution and oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 1-(2-bromoethyl)-4-methylsulfinylbenzene .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-4-methylsulfinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromoethyl)-4-methylsulfinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-4-methylsulfinylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. The methylsulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with various molecular pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromoethyl)-4-methylsulfinylbenzene is unique due to the presence of both a bromoethyl and a methylsulfinyl group.

Properties

Molecular Formula

C9H11BrOS

Molecular Weight

247.15 g/mol

IUPAC Name

1-(2-bromoethyl)-4-methylsulfinylbenzene

InChI

InChI=1S/C9H11BrOS/c1-12(11)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3

InChI Key

KADKUKQFTFTEHS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)CCBr

Origin of Product

United States

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